molecular formula C24H22O6 B3641597 4-(methoxycarbonyl)benzyl 4-[(2-methoxyphenoxy)methyl]benzoate

4-(methoxycarbonyl)benzyl 4-[(2-methoxyphenoxy)methyl]benzoate

Cat. No.: B3641597
M. Wt: 406.4 g/mol
InChI Key: RJLPPRNLDXVURN-UHFFFAOYSA-N
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Description

The compound “4-(methoxycarbonyl)benzyl 4-[(2-methoxyphenoxy)methyl]benzoate” is a complex organic molecule. It contains several functional groups including methoxycarbonyl, benzyl, methoxyphenoxy, and benzoate groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and ether and ester linkages. The exact structure would depend on the specific positions of these functional groups on the benzene rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by factors such as the size of the molecule, the functional groups present, and the overall polarity .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information or context, it’s challenging to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-27-21-5-3-4-6-22(21)29-15-17-9-13-20(14-10-17)24(26)30-16-18-7-11-19(12-8-18)23(25)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLPPRNLDXVURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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